beta-Amanitin beta-Amanitin beta-Amanitin is a natural product found in Amanita pantherina, Amanita bisporigera, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 21150-22-1
VCID: VC21343404
InChI: InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Molecular Formula: C39H53N9O15S
Molecular Weight: 920.0 g/mol

beta-Amanitin

CAS No.: 21150-22-1

Cat. No.: VC21343404

Molecular Formula: C39H53N9O15S

Molecular Weight: 920.0 g/mol

* For research use only. Not for human or veterinary use.

beta-Amanitin - 21150-22-1

Specification

CAS No. 21150-22-1
Molecular Formula C39H53N9O15S
Molecular Weight 920.0 g/mol
IUPAC Name 2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Standard InChI InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1
Standard InChI Key IEQCUEXVAPAFMQ-JAXJKTSHSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O
SMILES CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Canonical SMILES CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Introduction

Chemical Structure and Properties

Beta-Amanitin (CAS: 21150-22-1) is a cyclic peptide comprising eight amino acids, belonging to the amatoxin family of compounds. It shares structural similarities with other amanitins but possesses distinct characteristics that influence its biological activity.

Molecular Composition

Beta-Amanitin has a molecular formula of C39H53N9O15S with a molecular weight of 919.95 g/mol . The compound differs structurally from alpha-amanitin by the presence of a carboxyl group, which provides useful properties for coupling reactions while maintaining similar biological activity . This structural characteristic makes beta-Amanitin particularly valuable in certain research applications.

Physical Properties

The physical properties of beta-Amanitin have been well-characterized through various analytical techniques. The compound appears as a white to off-white powder with specific physical characteristics as outlined in Table 1.

Table 1: Physical Properties of Beta-Amanitin

PropertyValue
Molecular FormulaC39H53N9O15S
Molecular Weight919.95 g/mol
Melting Point300°C
Boiling Point1599.6±65.0°C (Predicted)
Density1.1725 (rough estimate)
Refractive Index1.7400 (estimate)
pKa4.02±0.10 (Predicted)
AppearanceWhite to off-white powder
Storage Temperature-20°C

The crystallization of beta-Amanitin has been achieved through relatively straightforward methods. Edward C. Kostansek and William H. Lipscomb successfully crystallized the compound in 1978 by dissolving a purified sample in almost pure ethanol in a round-bottom flask and allowing the ethanol to evaporate overnight . This simple crystallization process enabled subsequent X-ray crystallography analysis, which was pioneering work at that time before the technique became widely utilized.

Natural Sources and Occurrence

Fungal Distribution

Beta-Amanitin is found naturally in several species of poisonous mushrooms, most notably in the genus Amanita. The primary sources include:

  • Death cap mushroom (Amanita phalloides)

  • Members of the destroying angel complex, including Amanita virosa and Amanita bisporigera

These mushrooms contain multiple amatoxins, with beta-Amanitin occurring alongside alpha-Amanitin, gamma-Amanitin, and epsilon-Amanitin, collectively contributing to the extreme toxicity of these fungi . An average Amanita mushroom contains approximately 3-5 mg of amatoxins, making even a single specimen potentially lethal .

Collection and Purification

The isolation and purification of beta-Amanitin from natural sources involves several steps. Historically, the process began with collecting Amanita phalloides fruiting bodies, which were then dried for 24 hours and ground with water. The resulting slurry was homogenized to break open intact cells, producing a brown syrup extract containing the toxins. This extract was subsequently processed through various separation methods, including multiple rounds of sephadex and acidic protein purification techniques .

Modern purification methods have achieved high purity levels (>99%) for beta-Amanitin as well as alpha and gamma variants . These purification processes are crucial for obtaining research-grade material for toxicological studies and other scientific applications.

Mechanism of Toxicity

Cellular Effects

At the cellular level, beta-Amanitin causes significant disruptions to normal functioning:

The compound's ability to travel through the bloodstream allows it to reach multiple organs, with the liver and heart being particularly vulnerable to its damaging effects . The liver's inability to repair the damage caused by beta-Amanitin is a critical factor in the compound's lethality.

Toxicokinetics and Metabolism

Absorption and Distribution

Comprehensive studies in mice have revealed important details about the toxicokinetics of beta-Amanitin. Following oral administration, beta-Amanitin demonstrates limited bioavailability (7.3-9.4%), suggesting poor absorption through the gastrointestinal tract . This is consistent with the high percentage (72.4%) of orally administered beta-Amanitin recovered in feces .

After entering the bloodstream, beta-Amanitin distributes to various tissues, with concentration patterns that provide insight into its toxic profile. Tissue-to-plasma AUC ratios following oral administration show the highest concentration in the intestine and stomach, followed by kidney, spleen, lung, liver, and heart . This distribution pattern correlates with the clinical manifestations of amanitin poisoning, which prominently feature gastrointestinal, hepatic, and renal effects.

Elimination Parameters

The elimination kinetics of beta-Amanitin vary significantly depending on the route of administration. As detailed in Table 2, intravenous administration results in rapid clearance from plasma.

Table 2: Toxicokinetic Parameters of Beta-Amanitin Following Intravenous Administration in Mice

Parameter0.2 mg/kg0.4 mg/kg0.8 mg/kg
Half-life (t₁/₂)18.3-33.6 min18.3-33.6 min18.3-33.6 min
Systemic Clearance (CL)HighHighHigh
Volume of Distribution (Vss)Dose-independentDose-independentDose-independent
Initial Plasma Concentration (C₀)Dose proportionalDose proportionalDose proportional

Following oral administration, the half-life values (105.0-132.0 min) are considerably longer than after intravenous injection (18.3-33.6 min) . The time to reach maximum concentration (Tmax) shows broad variability, ranging from 10 to 120 minutes, suggesting that absorption occurs throughout the intestine, with delayed absorption potentially decreasing the elimination rate .

Excretion Profile

Excretion studies have demonstrated distinct patterns depending on the route of administration. Following intravenous administration, approximately 52.3% of the dose is recovered in its parent form . In contrast, after oral administration, cumulative urinary excretion accounts for only 2.4 ± 1.2% of the dose, while fecal excretion represents 72.4 ± 24.7% within 48 hours . The high fecal recovery following oral administration reflects the compound's limited bioavailability and is consistent with the low oral bioavailability estimate.

Analytical Detection Methods

Analytical Techniques

The detection and quantification of beta-Amanitin in biological samples are essential for diagnosing mushroom poisoning and studying toxicokinetics. Several sophisticated analytical methods have been developed for this purpose.

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has emerged as the preferred method for analyzing beta-Amanitin in human plasma and urine . This technique allows for sensitive detection of beta-Amanitin at subnanogram per milliliter levels, which is crucial for clinical and research applications.

Sensitivity and Validation

Validation studies of LC-HRMS/MS methods have demonstrated impressive analytical performance for beta-Amanitin detection. In human plasma, the limit of identification has been established at 20 pg/mL, with calibration ranges typically from 20 pg/mL to 2000 pg/mL . Matrix effects at quality control levels (60 pg/mL) were 109% (CV = 16.6%) and at higher concentration (1600 pg/mL) were 104% (CV = 3.7%) , indicating reliable quantification across a range of concentrations.

The application of these methods to clinical samples has successfully identified beta-Amanitin in human plasma from patients with suspected mushroom poisoning, with concentrations ranging from below the detection limit to 7520 pg/mL . These methods provide valuable diagnostic tools for confirming amatoxin exposure and monitoring patients during treatment.

Comparative Toxicity

Comparison with Other Amanitins

Beta-Amanitin demonstrates distinct toxicological properties compared to other members of the amanitin family. Studies comparing the toxicity of alpha-, beta-, and gamma-amanitin have revealed important differences in their potency and time course of effects.

In studies using the MCF-7 breast cancer cell line, alpha-amanitin showed higher toxicity at 36 hours, while beta-amanitin exhibited the maximum inhibition of protein synthesis at 24 hours . This suggests that while beta-amanitin may act more rapidly on protein synthesis, alpha-amanitin ultimately produces more severe toxic effects.

Similarly, in C3A human hepatocytes, alpha-amanitin demonstrated higher toxicity at 48 hours, with beta-amanitin showing the lowest toxicity among the three variants tested. Gamma-amanitin exhibited an intermediate level of toxicity between alpha and beta variants .

Cellular Effects

The cellular response to beta-amanitin exposure has been studied using various in vitro models. In HL60 cells, exposure to alpha-amanitin (a closely related compound) demonstrated a "hit-and-run" effect, where even short-term exposure (4 hours) was sufficient to significantly reduce cell viability when measured at 72 hours . Similar mechanisms likely apply to beta-amanitin given their structural and functional similarities.

In studies specifically examining beta-amanitin, both apoptotic and necrotic mechanisms of cell death have been observed . The relative contribution of these pathways may depend on exposure concentration, cell type, and duration of exposure.

Drug Interactions and Metabolism

Interactions with Drug-Metabolizing Enzymes

Studies evaluating the potential for beta-amanitin to interact with drug-metabolizing enzymes have provided important insights into possible drug interactions. Beta-amanitin exhibits weak inhibition of certain cytochrome P450 enzymes, specifically CYP2A6-catalyzed coumarin 7′-hydroxylation (IC₅₀ of 93.9 μM), CYP2B6-catalyzed bupropion hydroxylation (IC₅₀ of 38.0 μM), and CYP2D6-catalyzed bufuralol 1′-hydroxylation (IC₅₀ of 76.2 μM) in human liver microsomes .

Clinical Implications

Acute Toxicity and Clinical Manifestations

Lethal Dose and Exposure Limits

Beta-Amanitin demonstrates extreme toxicity in both experimental animals and humans. The lethal dose of amanitoxins for humans is approximately 0.1 mg/kg of body weight . Given that an average Amanita mushroom contains 3-5 mg of amanitoxins, consumption of a single 40-50 g mushroom could be lethal for an average adult .

In experimental animals, the LD₅₀ for intraperitoneal administration in mice is 0.4 mg/kg , providing a quantitative measure of the compound's acute toxicity.

For occupational settings, the U.S. Occupational Safety and Health Administration (OSHA) permits a time-weighted average exposure of up to 5 mg/m³ of beta-Amanitin dust , reflecting the need for strict safety precautions when handling this compound.

Symptoms of Exposure

Exposure to beta-Amanitin produces a range of symptoms depending on the route of exposure. When ingested or inhaled, it may cause:

  • Irritation of the respiratory tract

  • Headache and dizziness

  • Nausea and gastrointestinal disturbances

  • Shortness of breath and coughing

  • Insomnia

  • Diarrhea

  • Back pain

  • Urinary frequency

  • Liver and kidney damage

  • Death in severe cases

Dermal contact can result in:

  • Skin irritation and burns

  • Redness and severe pain

  • Systemic absorption through the skin, leading to effects similar to those from ingestion or inhalation

Eye contact may cause:

  • Irritation

  • Corneal burns

  • Permanent eye damage

Individuals with pre-existing conditions, particularly those affecting the skin, eyes, central nervous system, liver, kidneys, or pulmonary function, may be more susceptible to the effects of beta-Amanitin .

Research Applications and Future Directions

Current Research Applications

Beta-Amanitin has found valuable applications in molecular biology research, particularly as a tool for studying transcription processes due to its selective inhibition of RNA polymerases II and III . Its structural features, especially the presence of a carboxyl group that distinguishes it from alpha-amanitin, make it useful for certain coupling reactions in research settings .

The compound has been extensively studied in the field of protein biochemistry, with Nobel laureate William Lipscomb making significant contributions to characterizing its structure through X-ray crystallography before this technique was widely utilized .

Future Research Directions

Several areas warrant further investigation regarding beta-Amanitin:

  • Development of isotopically labeled standards for improved analytical detection and quantification

  • Further exploration of the differential toxicity and mechanism of action compared to other amanitins

  • Investigation of potential therapeutic applications based on its selective inhibition of RNA polymerases

  • Development of more effective antidotes and treatment strategies for amanitin poisoning

The continued study of beta-Amanitin will likely yield additional insights into fundamental cellular processes and may contribute to advances in both toxicology and molecular biology.

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